

ST-2560: A Technical Overview of its NaV1.7 Selectivity Profile

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Compound of Interest

Compound Name: ST-2560

Cat. No.: B15589174

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ST-2560 is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This document provides an in-depth technical guide to the selectivity profile of **ST-2560**, including quantitative data, detailed experimental methodologies, and visualizations of its mechanism and evaluation process.

Quantitative Selectivity Profile

The selectivity of **ST-2560** for the primate NaV1.7 channel over other human NaV1.x isoforms has been rigorously determined using electrophysiological techniques. The data clearly demonstrates a significant therapeutic window, highlighting its potential as a targeted analgesic.

Target Ion Channel	IC50 (nM)	Selectivity Fold vs. Primate NaV1.7
Primate NaV1.7	39	-
Human NaV1.x Family	-	≥1000-fold

Table 1: Quantitative selectivity profile of **ST-2560**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

The robust selectivity profile of **ST-2560** has been established through a combination of in vitro and in vivo experimental paradigms.

Whole-Cell Patch-Clamp Electrophysiology

The potency and selectivity of **ST-2560** were determined using whole-cell patch-clamp electrophysiology.^{[1][2]} This standard technique allows for the direct measurement of ion channel activity in isolated cells.

- Objective: To determine the concentration of **ST-2560** required to inhibit 50% of the sodium current (IC₅₀) for NaV1.7 and other NaV channel isoforms.
- Cell Lines: Specific cell lines expressing the human variants of the NaV1.x channels were used.
- Methodology:
 - Cells were cultured to allow for the isolation of a single cell for recording.
 - A glass micropipette with a very fine tip was used to form a high-resistance seal with the cell membrane.
 - The membrane patch under the pipette tip was ruptured to gain electrical access to the cell's interior.
 - A series of voltage steps were applied to the cell to elicit sodium currents through the expressed NaV channels.
 - Increasing concentrations of **ST-2560** were introduced to the extracellular solution.
 - The resulting inhibition of the sodium current was measured at each concentration to generate a dose-response curve and calculate the IC₅₀ value.

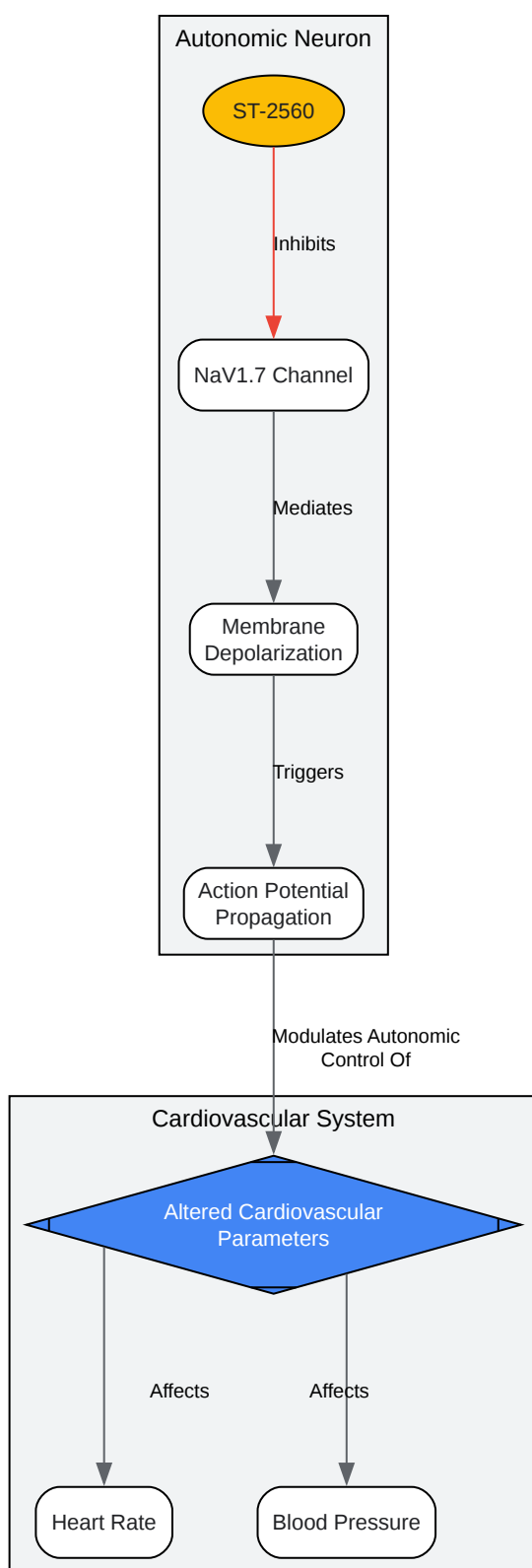
In Vivo Nocifensive and Cardiovascular Reflex Assessment in Non-Human Primates

To understand the pharmacodynamic effects of selective NaV1.7 inhibition in a more complex biological system, **ST-2560** was evaluated in non-human primates (NHPs).

- Objective: To assess the impact of **ST-2560** on pain perception (nocifensive reflexes) and cardiovascular function.
- Animal Model: Freely-moving, telemetered cynomolgus monkeys were used for continuous monitoring of cardiovascular parameters.[1][5]
- Methodology:
 - Nocifensive Reflexes: The effects of **ST-2560** on pain responses were evaluated using models of noxious chemical (capsaicin) and mechanical stimuli.[2][3]
 - Cardiovascular Monitoring: Telemetered devices were implanted in the NHPs to continuously record cardiovascular parameters such as blood pressure and heart rate.[1][5]
 - Drug Administration: **ST-2560** was administered systemically (subcutaneously) at various doses.[1][2]
 - Data Analysis: The data from the nocifensive and cardiovascular assessments were analyzed to determine the effects of **ST-2560**.

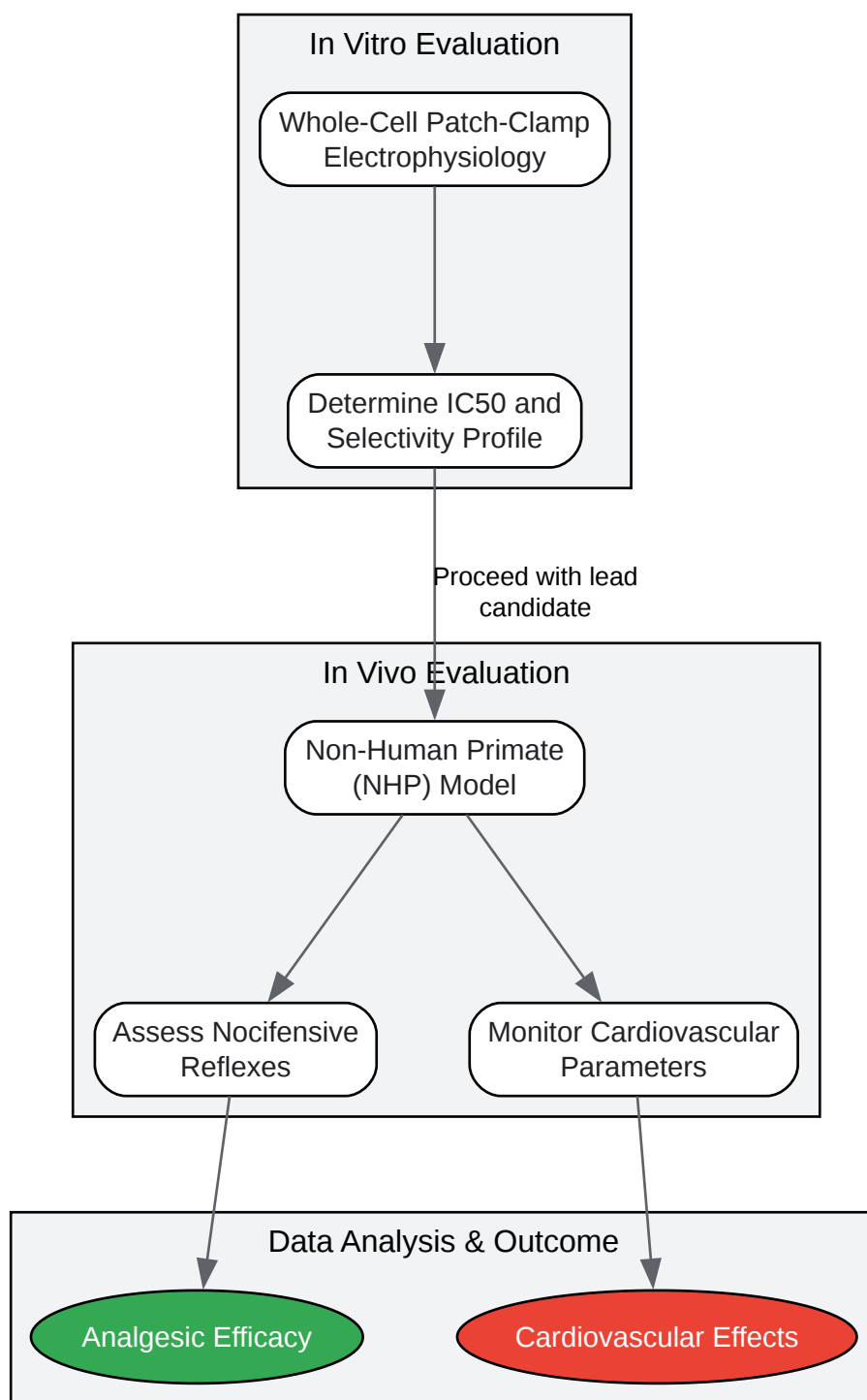
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by **ST-2560** and the general workflow for its evaluation.



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*Proposed signaling pathway of **ST-2560**'s effect on the cardiovascular system.*



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